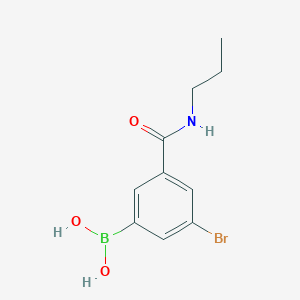

5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid

Description

5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid (CAS: 2121512-78-3) is a boronic acid derivative featuring a phenyl ring substituted with a bromine atom at the 5-position and an N-propylaminocarbonyl group at the 3-position. Its molecular weight is 285.93 g/mol, and it is typically provided at ≥98% purity . Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable complexes with transition metal catalysts .

Properties

IUPAC Name |

[3-bromo-5-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrNO3/c1-2-3-13-10(14)7-4-8(11(15)16)6-9(12)5-7/h4-6,15-16H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJQDJJXOLSAOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)NCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001192220 | |

| Record name | Boronic acid, B-[3-bromo-5-[(propylamino)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121512-78-3 | |

| Record name | Boronic acid, B-[3-bromo-5-[(propylamino)carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-bromo-5-[(propylamino)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001192220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid typically involves the following steps:

Aminocarbonylation: The attachment of the propylaminocarbonyl group to the phenyl ring.

Boronic Acid Formation:

The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can produce a variety of functionalized phenylboronic acids .

Scientific Research Applications

Medicinal Chemistry Applications

Boronic acids, including 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid, are recognized for their therapeutic potential. They have been investigated for various biological activities, including:

- Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, the FDA-approved drug bortezomib is a boronic acid that targets multiple myeloma by inhibiting the proteasome pathway . The incorporation of boronic acid groups into other bioactive molecules can enhance their selectivity and pharmacokinetic properties .

- Antibacterial and Antiviral Properties : Research indicates that boronic acids exhibit antibacterial and antiviral activities, making them suitable candidates for developing new antimicrobial agents .

- Drug Delivery Systems : The ability of boronic acids to form reversible covalent bonds with diols allows them to be utilized in drug delivery systems. This property can be exploited to create targeted delivery mechanisms for therapeutic agents .

Organic Synthesis Applications

5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid serves as a valuable intermediate in organic synthesis:

- Suzuki-Miyaura Coupling Reactions : This compound can participate in Suzuki-Miyaura cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds. The reaction involves the coupling of aryl or vinyl boron compounds with halides or pseudohalides under palladium catalysis . This process is crucial for synthesizing complex organic molecules.

- Catalysis : Boronic acids are used as catalysts in various organic transformations due to their mild Lewis acidity. They can facilitate reactions such as amidation and esterification, enhancing the efficiency of synthetic pathways .

Material Science Applications

In material science, boronic acids have unique applications:

- Polymer Chemistry : The ability of boronic acids to form reversible covalent bonds makes them useful in creating dynamic polymer networks. These materials can respond to environmental changes, such as pH or temperature, leading to applications in smart materials and drug delivery systems .

- Sensor Development : Boronic acids can be incorporated into sensor designs due to their ability to selectively bind diols. This property is exploited in developing sensors for detecting sugars and other biomolecules .

Case Studies and Research Findings

Several studies highlight the applications of 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid:

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the effects of boronic acids on cancer cell lines | Demonstrated significant apoptosis induction via proteasome inhibition |

| Synthesis of Novel Compounds | Utilized 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid in Suzuki coupling | Achieved high yields of target compounds with improved selectivity |

| Development of Drug Delivery Systems | Explored the use of boronic acids in targeted delivery | Found enhanced drug release profiles and improved therapeutic efficacy |

Mechanism of Action

The mechanism of action of 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid involves its interaction with specific molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the boronic acid moiety facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process. The propylaminocarbonyl group may influence the compound’s reactivity and selectivity in various chemical reactions .

Comparison with Similar Compounds

5-Bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid

5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid

- Structure : Features a fluorine atom at the 2-position and a cyclopropylcarbamoyl group at the 5-position.

- Molecular Weight : 223.01 g/mol.

- Reactivity : The electron-withdrawing fluorine atom reduces boron’s Lewis acidity compared to the bromine-substituted analog, slowing Suzuki coupling kinetics .

3-Chlorophenylboronic acid

- Structure: Lacks the N-propylaminocarbonyl group and substitutes chlorine at the 3-position.

- Molecular Weight : 156.38 g/mol.

- Reactivity : Chlorine’s weaker leaving-group ability compared to bromine limits its utility in sequential functionalization reactions .

Physicochemical Properties

Biological Activity

5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid (CAS No. 2121512-78-3) is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound is characterized by the presence of a bromine atom and a propylaminocarbonyl group, which contribute to its unique properties and interactions in biological systems.

- Molecular Formula : C10H13BBrNO3

- Molecular Weight : 285.93 g/mol

- IUPAC Name : 5-bromo-3-(N-propylaminocarbonyl)phenylboronic acid

The biological activity of 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Specifically, boronic acids are known to form reversible covalent bonds with diols, which can be exploited in the design of inhibitors for glycosidases and proteases. This interaction can modulate enzyme activity, making boronic acids valuable in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of boronic acids, including 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid, in cancer therapy. The compound has been investigated for its efficacy against various cancer cell lines.

Case Study: In Vitro Anticancer Assay

In vitro assays demonstrated that this compound exhibited cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of approximately 77.29 μg/mL, indicating significant potential as an anticancer agent . Comparative studies showed that derivatives with similar structures had varying degrees of cytotoxicity, emphasizing the importance of structural modifications in enhancing biological activity.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid. Research indicates that boronic acids can possess antibacterial and antifungal activities due to their ability to disrupt cellular processes in pathogens.

Antimicrobial Testing

In a study assessing the minimal inhibitory concentrations (MICs), it was found that the compound effectively inhibited the growth of several bacterial strains, demonstrating its potential as an antimicrobial agent . The results were compared to traditional antibiotics, highlighting its role as a complementary treatment option.

Enzyme Inhibition

Boronic acids are particularly noted for their enzyme inhibition capabilities. 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.

Example: KDM5 Inhibition

The compound has been identified as a potential inhibitor of KDM5 histone demethylases, which play crucial roles in epigenetic regulation and are implicated in various cancers . This property opens avenues for further research into its application in epigenetic therapies.

Comparative Analysis with Other Boronic Acids

| Compound Name | Structure | IC50 (μg/mL) | Antimicrobial Activity | Enzyme Target |

|---|---|---|---|---|

| 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid | Structure | 77.29 | Yes | KDM5 |

| Phenylboronic Acid | Structure | 135.32 | Limited | None |

| Fluorinated Boronic Acid | Structure | Varies | Yes | Various |

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-3-(N-propylaminocarbonyl)phenylboronic acid?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl ring. First, introduce the boronic acid group via Miyaura borylation using Pd(dppf)Cl₂ as a catalyst and pinacolborane in anhydrous THF under inert atmosphere . Subsequent bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under UV light or with FeBr₃ as a catalyst . The N-propylaminocarbonyl group is introduced via a coupling reaction between the boronic acid intermediate and propyl isocyanate in the presence of a base like triethylamine . Purification is critical; use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >97% purity .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: This compound is hygroscopic and prone to protodeboronation under acidic or humid conditions. Store at 0–6°C in amber vials under nitrogen or argon to prevent oxidation and moisture ingress . For long-term storage (>6 months), lyophilize the compound and keep it in a desiccator with silica gel. Confirm stability via periodic ¹H NMR (deuterated DMSO) to detect decomposition peaks near δ 7.5–8.5 ppm (free boronic acid degradation products) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Use deuterated DMSO to resolve aromatic protons (δ 7.2–8.1 ppm) and the N-propylaminocarbonyl group (δ 1.2–1.5 ppm for CH₃, δ 3.2–3.4 ppm for CH₂) .

- FT-IR : Confirm boronic acid (B–O stretch ~1340 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Exact mass should match the molecular formula C₁₀H₁₂BBrNO₃ (calculated [M+H]⁺: 308.9978) .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic acid?

Methodological Answer: This compound’s electron-withdrawing bromine and carbonyl groups reduce reactivity in cross-couplings. Optimize using:

- Catalyst : Pd(OAc)₂ with SPhos ligand (2 mol%) to enhance turnover .

- Base : K₂CO₃ in a 3:1 dioxane/water mixture at 80°C for 24 hours .

- Molar Ratio : Use a 1.2:1 excess of the boronic acid relative to aryl halides to compensate for steric hindrance . Monitor reaction progress via TLC (silica, ethyl acetate/hexane 1:2) and isolate biaryl products via flash chromatography.

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during synthesis?

Methodological Answer: Protodeboronation is exacerbated by protic solvents or acidic conditions. Mitigate by:

Q. How can computational modeling aid in predicting this compound’s reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Electrophilicity : Localize electron-deficient regions (e.g., boron center) for nucleophilic attack .

- Transition States : Model Suzuki coupling barriers to identify optimal aryl halide partners .

- Solvent Effects : Use COSMO-RS to simulate solvation in polar aprotic solvents like DMF .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Suzuki couplings: How to troubleshoot?

Methodological Answer: Yield variations (e.g., 40–75%) arise from:

- Oxygen Sensitivity : Ensure rigorous degassing of solvents (3 freeze-pump-thaw cycles) .

- Substrate Purity : Confirm boronic acid purity via HPLC (C18 column, acetonitrile/water gradient) before use .

- Catalyst Deactivation : Replace Pd catalysts with air-stable Pd PEPPSI complexes if yields drop below 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.